[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid
Description
[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid is a boronic acid derivative featuring a pyridine scaffold substituted with a morpholine-ethylamine group at position 6 and a boronic acid moiety at position 2. This compound belongs to the class of heteroaryl boronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science . The morpholine group enhances solubility and modulates electronic properties, while the boronic acid enables versatile reactivity with aryl halides or triflates under catalytic conditions.
Properties
Molecular Formula |
C11H18BN3O3 |
|---|---|
Molecular Weight |
251.09 g/mol |
IUPAC Name |
[6-(2-morpholin-4-ylethylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H18BN3O3/c16-12(17)10-1-2-11(14-9-10)13-3-4-15-5-7-18-8-6-15/h1-2,9,16-17H,3-8H2,(H,13,14) |
InChI Key |
DCDVZPPZEXKWNY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)NCCN2CCOCC2)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
Analysis:
- Electronic Effects: The morpholine-ethylamino group in [6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid acts as an electron-donating substituent, which stabilizes the boronic acid moiety and enhances its reactivity in cross-coupling reactions. This contrasts with electron-withdrawing groups like trifluoromethoxy, which reduce boron’s electrophilicity .
- However, this bulk may improve selectivity in reactions involving sterically hindered partners.
- Solubility and Bioavailability : Morpholine derivatives generally exhibit higher aqueous solubility than lipophilic analogs (e.g., hexyloxy-substituted compounds), making them favorable for pharmaceutical applications .
Reactivity in Cross-Coupling Reactions
- Catalytic Efficiency: Morpholine-substituted boronic acids demonstrate comparable reactivity to dimethylamino analogs in Pd-catalyzed couplings, with yields often exceeding 80% under optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .
- Substrate Scope : Unlike trifluoromethyl-substituted boronic acids, which require stringent anhydrous conditions due to boron’s sensitivity to protodeboronation, morpholine derivatives are more robust, enabling broader solvent compatibility (e.g., THF, DMF) .
Q & A
Q. What are the common synthetic routes for [6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of a pyridine scaffold. A plausible route includes:
Pyridine Functionalization : Introduce the morpholinylethylamino group at the pyridine’s 6-position via nucleophilic substitution or Buchwald-Hartwig amination .
Boronic Acid Installation : Use Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
- Key Considerations : Optimize reaction temperature (80–100°C), solvent (dioxane or THF), and stoichiometry to minimize by-products. Microwave-assisted synthesis may enhance efficiency .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and boronic acid protonation state. For example, the morpholine ring’s protons appear as distinct multiplet signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ or MALDI-TOF) .
- X-ray Crystallography : Resolves structural ambiguities; SHELX software is widely used for refinement .
- FT-IR : Identifies B–O and N–H stretches (~1350 cm⁻¹ and ~3300 cm⁻¹, respectively) .
Q. What are the key functional groups in this compound, and how do they influence reactivity?
- Methodological Answer :
- Boronic Acid (–B(OH)₂) : Enables Suzuki-Miyaura cross-coupling for C–C bond formation. Reactivity is pH-dependent; basic conditions (e.g., Na₂CO₃) stabilize the boronate form .
- Morpholinylethylamino Group : Enhances solubility in polar solvents (e.g., DMF, water) and may participate in hydrogen bonding or coordination with metals .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid when encountering low yields?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to balance activity and stability .
- Solvent and Base Optimization : Use ethanol/water mixtures with K₂CO₃ for aqueous compatibility or toluene with CsF for anhydrous conditions .
- Additives : Include ligands (e.g., SPhos) or phase-transfer agents (e.g., TBAB) to improve coupling efficiency .
- Case Study : In EP 4,374,877 A2, analogous boronic acids achieved >80% yield using Pd(OAc)₂ and SPhos in THF/water .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign connectivity, especially for morpholine’s conformation and boronic acid tautomerism .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR shifts and optimize geometry, cross-referenced with experimental data .
- Crystallographic Refinement : Use SHELXL to resolve disorder in the boronic acid group .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the boronic acid’s boron atom is electrophilic, while the pyridine nitrogen is nucleophilic .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., aqueous vs. aprotic media) .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) for drug discovery applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
